molecular formula C6H11N3 B3007684 3-ethyl-1-methyl-1H-pyrazol-5-amine CAS No. 3524-46-7

3-ethyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B3007684
CAS No.: 3524-46-7
M. Wt: 125.175
InChI Key: QVNYNCBHNRXHTB-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C6H11N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Target of Action

The primary targets of 3-ethyl-1-methyl-1H-pyrazol-5-amine are currently unknown. This compound is a unique chemical used by early discovery researchers

Biochemical Pathways

Pyrazole derivatives are known to participate in various reactions, such as Michael addition and Knoevenagel reaction These reactions could potentially affect various biochemical pathways, leading to downstream effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with 3-methyl-2-pyrazoline-5-one. The reaction is carried out in an ethanol solvent at a temperature of around 0°C, followed by the addition of sodium bicarbonate to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-Ethyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-5-methyl-1H-pyrazol-3-amine
  • 3-Amino-5-(4-methoxyphenyl)pyrazole
  • 5-Amino-3-methyl-1-phenylpyrazole

Uniqueness

3-Ethyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole ring influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

5-ethyl-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-5-4-6(7)9(2)8-5/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNYNCBHNRXHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-46-7
Record name 3-ethyl-1-methyl-1H-pyrazol-5-amine
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